molecular formula C6H14O3 B1584433 Trimethyl orthopropionate CAS No. 24823-81-2

Trimethyl orthopropionate

Cat. No. B1584433
CAS RN: 24823-81-2
M. Wt: 134.17 g/mol
InChI Key: ZGMNAIODRDOMEK-UHFFFAOYSA-N
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Description

Trimethyl orthopropionate, also known as 1,1,1-Trimethoxypropane, is a chemical compound with the linear formula CH3CH2C(OCH3)3 . It has a molecular weight of 134.17 . It is a clear colorless liquid .


Synthesis Analysis

Orthoesters, including Trimethyl orthopropionate, were first synthesized via nucleophilic substitution reaction of chloroform with alkoxides by Williamson and Kay in 1854 . They are considered to be products of the exhaustive alkylation of unstable orthocarboxylic acids .


Molecular Structure Analysis

The molecular structure of Trimethyl orthopropionate is represented by the linear formula CH3CH2C(OCH3)3 . It has a molecular weight of 134.17 .


Chemical Reactions Analysis

Alkyl orthoesters, such as Trimethyl orthopropionate, are valuable and efficient substrates to perform various classes of two-component and multi-component organic reactions . The reaction accomplishment under solvent-free conditions is an eco-friendly process .


Physical And Chemical Properties Analysis

Trimethyl orthopropionate is a clear colorless liquid . It has a density of 0.944 g/mL at 20 °C (lit.) . Its boiling point is 121-122 °C (lit.) , and it has a flash point of 19 °C . The vapor pressure is 35.8mmHg at 25°C . The refractive index is 1.397-1.399 .

Scientific Research Applications

Trimethyl orthopropionate is a type of orthoester, which is a functional group containing three alkoxy groups attached to one central carbon atom . Orthoesters, including Trimethyl orthopropionate, are valuable and efficient substrates used in various classes of two-component and multi-component organic reactions . They have applications in several branches of science, including polymers, liquid-crystalline compounds, biochemistry, medicine, medicinal organic chemistry, inorganic chemistry, organometallic chemistry, dynamic covalent chemistry, supramolecular chemistry, and crystal structure analysis .

For example, Trimethyl orthopropionate is used as an intermediate in pharmaceutical chemical and organic synthesis . It can react with N-benzoyl-glycine in the presence of 4-(dimethylamino)pyridine and acetic anhydride to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one . It is also used in the Claisen rearrangement to construct new C-C bonds . It can react with pyrrole and chloroacetic acid to form 1,1,1-[tri-(pyrrol-2-yl)]propane .

  • Organic Synthesis

    • Trimethyl orthopropionate is used in the Claisen rearrangement to construct new C-C bonds . This is a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon bonds and the rearrangement of carbon skeletons .
    • It can react with pyrrole and chloroacetic acid to form 1,1,1-[tri-(pyrrol-2-yl)]propane . This reaction can be used to synthesize complex organic molecules with multiple pyrrole units .
  • Green Chemistry

    • Trimethyl orthopropionate can be used in solvent-free conditions, which is an eco-friendly process with the absence of volatile toxic solvents . This aligns with the goals of green chemistry, which aims to reduce the environmental impact of chemical processes .
  • Pharmaceutical Chemistry

    • Trimethyl orthopropionate can be used as an intermediate in the synthesis of pharmaceutical chemicals . For example, it can react with N-benzoyl-glycine in the presence of 4-(dimethylamino)pyridine and acetic anhydride to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one .
  • Inorganic Chemistry

    • In inorganic chemistry, Trimethyl orthopropionate can be used in the synthesis of organometallic compounds . These compounds, which contain metal-carbon bonds, are important in many areas of chemistry, including catalysis and materials science .
  • Synthesis of Acetamides

    • Trimethyl orthopropionate can be used in the synthesis of 1-aryl 1H-tetrazole derivatives . This is a type of acetamide, which are important compounds in pharmaceutical chemistry .
  • Reaction Medium

    • Trimethyl orthopropionate can be used as a reaction medium in various classes of two-component and multi-component organic reactions . This includes solvent-free conditions, aqueous media, and organic solvents . The use of Trimethyl orthopropionate in solvent-free conditions is an eco-friendly process with the absence of volatile toxic solvents, aligning with green chemistry goals .

Safety And Hazards

Trimethyl orthopropionate is classified as a highly flammable liquid and vapor . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The global Trimethyl Orthopropionate market size in 2023 was XX Million, and the compound annual growth rate (CAGR) will be XX% from 2024 till 2031 . This suggests that Trimethyl orthopropionate will continue to be a valuable substrate in organic transformations, and its market is expected to grow in the future .

properties

IUPAC Name

1,1,1-trimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMNAIODRDOMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179523
Record name Propane, 1,1,1-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl orthopropionate

CAS RN

24823-81-2
Record name 1,1,1-Trimethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24823-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,1-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024823812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
JH Van Boom, PMJ Burgers… - Recueil des Travaux …, 1977 - Wiley Online Library
… Treatment of the ribonucleosides 6ad with trimethyl orthopropionate [R’C(OMe), : R’ = Et], under the conditions summarized in Table I, gave the 2,3’-0-(methoxypropylidene) derivatives (…
Number of citations: 20 onlinelibrary.wiley.com
TH Fedynyshyn - 1981 - elibrary.ru
… It was shown that the orthoester Claisen rearrangement between trimethyl orthopropionate and cis or trans 2-butenol can proceed with a good degree of stereoselectivity. The erythro …
Number of citations: 0 elibrary.ru
T Suzuki, E Sato, K Unno, T Kametani - Journal of the Chemical …, 1986 - pubs.rsc.org
… This problem was easily overcome by orthoester Claisen rearrangement of the allyl alcohol (12) with trimethyl orthopropionate, prepared in 2 steps from propiononitrile, and a catalytic …
Number of citations: 24 pubs.rsc.org
DA Evans, RJ Thomson - Journal of the American Chemical …, 2005 - ACS Publications
… was investigated, and while triethyl orthoformate was competent under the developed conditions (68% yield, 98% ee), the use of trimethyl orthoacetate and trimethyl orthopropionate …
Number of citations: 84 pubs.acs.org
A Brodzka, D Koszelewski, M Zysk… - Catalysis …, 2018 - Elsevier
… More sterically hindered trimethyl orthopropionate (2c) provides product with better enantioselectivity (41% yield, 81% ee). However further elongation of the chain length (2d, 2e) …
Number of citations: 15 www.sciencedirect.com
L He, H Li, H Neumann, M Beller… - Angewandte Chemie …, 2014 - Wiley Online Library
… Besides trimethyl orthoformate, other ortho esters including trimethyl orthoacetate, trimethyl orthopropionate, and trimethyl orthobenzoate can also be used in the process. However, the …
Number of citations: 81 onlinelibrary.wiley.com
DJ Wardrop, RE Forslund - Tetrahedron letters, 2002 - Elsevier
… Thus, 2 was treated with trimethyl orthopropionate in the presence of a catalytic amount of p-TsOH to generate the ortho ester 3, which was immediately treated in situ with trimethylsilyl …
Number of citations: 38 www.sciencedirect.com
F Borys, D Paprocki, D Koszelewski… - Catalysis …, 2018 - Elsevier
The studies on the chemoenzymatic synthesis of 2-benzyl-3-butenoic acid 3 were performed. The alkylation of dienolates derived from the crotonic and vinylacetic acids with different …
Number of citations: 3 www.sciencedirect.com
E Masumoto, H Nagabuchi, N Kashige… - … journal for reviews …, 2019 - scholar.archive.org
… Based on this result, we carried out the reactions of 3 with orthoesters such as trimethyl orthopropionate, trimethyl orthobutyrate, trimethyl orthovalerate, and trimethyl orthobenzoate. …
Number of citations: 1 scholar.archive.org
RR Schmidt, T Bär, R Wild - Synthesis, 1995 - thieme-connect.com
… Surprisingly, this stereochemical preference was lost when trimethyl orthopropionate was reacted with 8a and 8x; in both cases, 1 : 1 mixtures of 11 h, t were obtained. Presumably due …
Number of citations: 5 www.thieme-connect.com

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